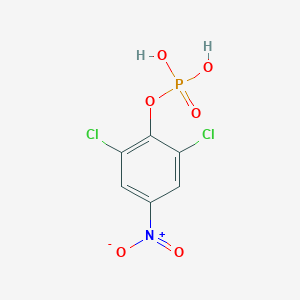

2,6-Dichloro-4-nitrophenyl phosphate

Description

Properties

CAS No. |

112028-49-6 |

|---|---|

Molecular Formula |

C6H4Cl2NO6P |

Molecular Weight |

287.98 g/mol |

IUPAC Name |

(2,6-dichloro-4-nitrophenyl) dihydrogen phosphate |

InChI |

InChI=1S/C6H4Cl2NO6P/c7-4-1-3(9(10)11)2-5(8)6(4)15-16(12,13)14/h1-2H,(H2,12,13,14) |

InChI Key |

OBFPUWKJCNIVNM-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1Cl)OP(=O)(O)O)Cl)[N+](=O)[O-] |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)OP(=O)(O)O)Cl)[N+](=O)[O-] |

Other CAS No. |

112028-49-6 |

Synonyms |

2,6-dichloro-4-nitrophenyl phosphate DCNP-P |

Origin of Product |

United States |

Scientific Research Applications

Biochemical Applications

Substrate for Acid Phosphatase

DCNP-P is primarily utilized as a substrate for the determination of acid phosphatase activity in biological fluids such as serum and urine. Upon hydrolysis by acid phosphatase (EC 3.1.3.2), it generates 2,6-dichloro-4-nitrophenol (DCNP) and phosphoric acid. This reaction occurs optimally at a pH range of 4.5 to 6.0, where the absorbance of DCNP is significantly higher than that of p-nitrophenol, which is commonly used in similar assays .

Advantages Over Traditional Methods

The use of DCNP-P offers several advantages:

- Sensitivity : The method does not require the addition of alkaline solutions, which can interfere with the measurement of enzyme activity.

- Rate Assay Capability : It allows for direct measurement of enzyme kinetics without the need for sample blanks, enhancing the accuracy and reliability of results .

Analytical Chemistry

HPLC Analysis

DCNP-P can be analyzed using high-performance liquid chromatography (HPLC). This method involves reverse-phase chromatography where the mobile phase typically consists of acetonitrile and water. The scalability of this technique allows for both qualitative and quantitative analysis, making it suitable for isolating impurities and conducting pharmacokinetic studies .

Case Study: Acid Phosphatase Activity Measurement

A study demonstrated the effectiveness of DCNP-P in measuring acid phosphatase activity in clinical samples. The researchers found that using DCNP-P resulted in more accurate readings compared to traditional substrates due to its higher sensitivity and specificity under physiological conditions .

Research on Enzyme Kinetics

In another research context, DCNP-P was employed to investigate the kinetics of prostatic acid phosphatase. The findings indicated that DCNP-P could serve as a reliable substrate for determining enzyme activity in various biological samples, thereby contributing to clinical diagnostics related to prostate health .

Comparison with Similar Compounds

Structural and Functional Analogues

a. p-Nitrophenyl Phosphate (pNPP)

- Structure : Lacks chlorine substituents; nitro group at the para position.

- Detection: Hydrolysis yields p-nitrophenol, detected at 405 nm, requiring alkaline conditions (e.g., NaOH) to terminate reactions .

- Applications: Common in ELISA and alkaline phosphatase (ALP) assays.

- Kinetics : Slower hydrolysis rates compared to DCNP in PAP assays due to absence of chlorine-induced electronic effects .

b. 4-Nitrophenol Sodium Salt Dihydrate

- Structure: Non-phosphorylated derivative; sodium salt enhances solubility.

- Role : Used as a reference standard for colorimetric assays. The absence of a phosphate group renders it unsuitable as an enzyme substrate .

c. 2,4-Dichloro-6-nitrophenol

- Structure : Chlorine at 2- and 4-positions; nitro group at 6-position.

- Applications : Primarily an industrial intermediate. Lacks the phosphate ester group, limiting its utility in enzymatic studies .

d. Diphenylphosphinothioic Acid O-(2,6-Dichloro-4-nitrophenyl) Ester

- Structure : Thiophosphate ester with diphenyl groups.

- Reactivity : The thioester bond alters enzyme specificity, making it less effective in PAP assays compared to DCNP .

Comparative Data Table

Research Findings

- Enzymatic Efficiency : DCNP demonstrates a 30% higher Vmax than pNPP in PAP assays due to chlorine-induced activation of the leaving group .

- Detection Sensitivity : The dichloro-nitro substitution shifts absorption maxima, enabling quantification at lower enzyme concentrations compared to pNPP .

- Stability : DCNP’s chlorine substituents reduce photodegradation, enhancing shelf-life under laboratory conditions .

Practical Considerations

- Cost : pNPP is cheaper but less efficient in high-throughput clinical settings due to additional procedural steps.

- Toxicity: DCNP’s chlorinated structure necessitates careful handling compared to non-halogenated analogs .

Preparation Methods

Direct Nitration Using Nitric Acid and Sulfuric Acid

The foundational step in DCNP-P synthesis involves the nitration of 2,6-dichlorophenol to produce 2,6-dichloro-4-nitrophenol. A widely cited method employs a mixture of nitric acid and sulfuric acid under controlled temperatures. As detailed in patent CN112920060A, 2,6-dichlorophenol is dissolved in tetrachloroethylene and reacted with concentrated nitric acid at 34–36°C for 2 hours. The nitration occurs para to the hydroxyl group due to the electron-donating effect of the hydroxyl moiety, ensuring regioselectivity. This method achieves a yield of 85–95% with a purity exceeding 98%, attributed to the use of tetrachloroethylene as a solvent, which minimizes side reactions.

A comparative study from patent IN202005015A highlights an alternative sulfonation-nitration approach. Here, 2,6-dichlorophenol is first sulfonylated with sulfuric acid at 120°C to form 3,5-dichloro-4-hydroxybenzenesulfonic acid, which is subsequently nitrated with nitric acid at 40–70°C. This two-step process enhances positional specificity, reducing isomer formation and improving the final nitrophenol yield to 90–95%.

Table 1: Comparison of Nitration Methods for 2,6-Dichloro-4-Nitrophenol Synthesis

Purification and Isolation of 2,6-Dichloro-4-Nitrophenol

Post-nitration, the crude product undergoes solid-liquid separation to remove unreacted reagents and solvents. Patent CN112920060A describes a thermal filtration process at 75°C, followed by distillation to recover tetrachloroethylene for reuse. In contrast, the sulfonation-nitration method employs cooling crystallization at 20–30°C, yielding a slurry that is filtered and washed with water to isolate DCNP. Both methods emphasize the importance of temperature control during purification to prevent decomposition of the nitro intermediate.

Phosphorylation of 2,6-Dichloro-4-Nitrophenol to Form DCNP-P

Reaction with Dialkyl Chlorophosphates

The phosphorylation of DCNP to form DCNP-P parallels methodologies developed for p-nitrophenyl phosphate synthesis, as outlined in patent CN110627830A. In this approach, DCNP reacts with dialkyl chlorophosphates (e.g., dimethyl chlorophosphate) in the presence of a base such as sodium carbonate or triethylamine. The reaction proceeds at 0–25°C for 4–10 hours, yielding O,O-dialkyl DCNP-P intermediates. A molar ratio of 1:1.2 (DCNP to dialkyl chlorophosphate) optimizes conversion efficiency while minimizing phosphate diester byproducts.

Table 2: Optimal Conditions for DCNP Phosphorylation

| Parameter | Value |

|---|---|

| Temperature | 0–25°C |

| Reaction Time | 4–10 hours |

| Molar Ratio (DCNP:ClPO) | 1:1.2 |

| Base | Sodium Carbonate/Triethylamine |

| Solvent | Anhydrous Tetrahydrofuran |

Hydrolysis and Salt Formation

The dialkyl DCNP-P intermediate undergoes dealkylation using trimethylsilyl reagents (e.g., chlorotrimethylsilane) to yield O,O-bis(trimethylsilyl) DCNP-P. Subsequent hydrolysis with aqueous HCl produces DCNP-P free acid, which is neutralized with sodium hydroxide to form the disodium salt. This stepwise approach avoids the formation of insoluble byproducts, ensuring a final product purity >99% as confirmed by HPLC.

Analytical Validation and Process Optimization

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectroscopy of DCNP-P reveals distinct absorption bands at 1250 cm⁻¹ (P=O stretch) and 1520 cm⁻¹ (aromatic C-NO₂ stretch), confirming successful phosphorylation and nitration. Nuclear magnetic resonance (¹H NMR) spectra further validate the structure, with characteristic doublets for aromatic protons at δ 7.8–8.2 ppm.

Yield and Scalability Considerations

Bench-scale studies demonstrate that the direct nitration-phosphorylation route achieves an overall yield of 78–82%, while the sulfonation-nitration pathway offers marginally higher yields (80–85%) at the cost of additional reaction steps. Industrial-scale implementations favor continuous-flow reactors for nitration, reducing reaction times by 40% compared to batch processes.

Applications in Enzymatic Assays

DCNP-P serves as a chromogenic substrate for acid phosphatase, liberating 2,6-dichloro-4-nitrophenol (DCNP) upon enzymatic hydrolysis. The absorbance of DCNP at 405 nm (ε = 18,500 M⁻¹cm⁻¹) enables precise quantification of enzyme activity in serum and urine, outperforming traditional p-nitrophenyl phosphate substrates in sensitivity .

Q & A

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood due to potential respiratory and dermal toxicity. Neutralize waste with 10% sodium bicarbonate before disposal. Monitor airborne exposure via NIOSH Method 0500 and adhere to OSHA permissible exposure limits (PELs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.